4-[4-(2-Methylbutan-2-yl)phenoxy]aniline
Overview
Description
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.36 g/mol . It belongs to the family of anilines and is characterized by the presence of a phenoxy group substituted with a 2-methylbutan-2-yl group . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline typically involves the reaction of 4-tert-pentylphenol with 4-fluoronitrobenzene under basic conditions to form the intermediate 4-[4-(2-Methylbutan-2-yl)phenoxy]nitrobenzene. This intermediate is then reduced to the corresponding aniline using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted phenoxy anilines.
Scientific Research Applications
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for binding to hydrophobic pockets, while the aniline moiety can form hydrogen bonds with target molecules. This dual interaction enhances the compound’s efficacy in inhibiting or modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline hydrochloride: Similar structure but with a hydrochloride salt form.
4-tert-pentylphenoxyphenylamine: Similar phenoxy group but different alkyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-17(2,3)13-5-9-15(10-6-13)19-16-11-7-14(18)8-12-16/h5-12H,4,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJEKAHJPQRFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320931 | |
Record name | 4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24829161 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328032-81-1 | |
Record name | 4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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